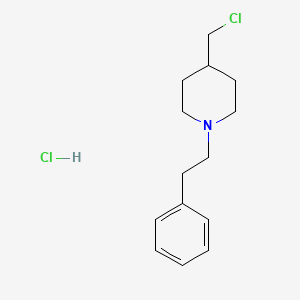

4-(Chloromethyl)-1-phenethyl-piperidine

Description

Structure

3D Structure of Parent

Properties

CAS No. |

67686-04-8 |

|---|---|

Molecular Formula |

C14H21Cl2N |

Molecular Weight |

274.2 g/mol |

IUPAC Name |

4-(chloromethyl)-1-(2-phenylethyl)piperidine;hydrochloride |

InChI |

InChI=1S/C14H20ClN.ClH/c15-12-14-7-10-16(11-8-14)9-6-13-4-2-1-3-5-13;/h1-5,14H,6-12H2;1H |

InChI Key |

YWESWMDXMIBSIA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1CCl)CCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloromethyl 1 Phenethyl Piperidine

Retrosynthetic Analysis of the Compound

A retrosynthetic analysis of the target molecule, 4-(chloromethyl)-1-phenethyl-piperidine, identifies the most logical bond disconnections to simplify the structure into readily available starting materials. The primary disconnections are the C-N bond linking the phenethyl group to the piperidine (B6355638) nitrogen and the C-Cl bond at the 4-position.

This approach suggests that the immediate precursor would be 1-phenethyl-4-(hydroxymethyl)piperidine. The synthesis of this key intermediate can be achieved by joining a 4-(hydroxymethyl)piperidine core with a phenethyl moiety. The 4-(hydroxymethyl)piperidine itself can be derived from simpler, commercially available piperidine derivatives, such as 4-piperidone (B1582916). This strategic breakdown forms the basis for the forward synthesis, guiding the selection of reactions for each step.

Precursor Synthesis and Optimization

The forward synthesis relies on the efficient construction of key precursors. This involves the preparation of the piperidine alcohol, introduction of the N-phenethyl group, and the final conversion of the hydroxyl group to a chloromethyl group.

The synthesis of the core piperidine structure often begins with a commercially available precursor like 4-piperidone monohydrate hydrochloride. A common route to introduce the hydroxymethyl group involves the reduction of a carboxylate or ester group at the 4-position. For instance, N-benzyl-4-carboxy-4-anilinopiperidine can be reduced using strong reducing agents like lithium aluminum hydride or Red-Al in a solvent such as toluene (B28343) to yield 1-benzyl-4-phenylamino-4-(hydroxymethyl)piperidine. google.com Subsequent removal of the N-benzyl protecting group via hydrogenolysis can provide the free 4-(hydroxymethyl)piperidine derivative, ready for the introduction of the phenethyl group.

Two primary strategies are employed for attaching the phenethyl group to the piperidine nitrogen: direct N-alkylation and reductive amination.

Direct N-Alkylation: This classic method involves reacting the secondary amine of the 4-(hydroxymethyl)piperidine derivative with a phenethyl halide, such as phenethyl bromide. The reaction is typically carried out in the presence of a base (e.g., potassium carbonate, triethylamine) to neutralize the hydrogen halide formed during the reaction, and a suitable solvent like acetonitrile (B52724) or dimethylformamide (DMF). researchgate.netsciencemadness.org Phase transfer catalysts can also be employed in biphasic systems to facilitate the reaction between the piperidine derivative and the phenethyl halide. wikipedia.org

Reductive Amination: This alternative approach involves the reaction of a piperidine derivative, such as 4-piperidone, with phenylacetaldehyde. sciencemadness.org This forms an intermediate iminium ion which is then reduced in situ to the desired N-phenethylpiperidine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) and borane (B79455) complexes like 5-ethyl-2-methylpyridine (B142974) borane. nih.govgoogle.comresearchgate.net This method is often favored for its mild conditions and operational simplicity. researchgate.net

| Strategy | Reagents | Key Features |

| Direct N-Alkylation | 4-(Hydroxymethyl)piperidine, Phenethyl bromide, Base (e.g., K₂CO₃) | A straightforward substitution reaction. Requires a base to scavenge acid byproduct. researchgate.net |

| Reductive Amination | 4-Piperidone, Phenylacetaldehyde, Reducing Agent (e.g., NaBH(OAc)₃) | A one-pot procedure involving imine formation and subsequent reduction. sciencemadness.org |

The final step in the synthesis is the conversion of the primary alcohol in 1-phenethyl-4-(hydroxymethyl)piperidine to the corresponding chloride. Thionyl chloride (SOCl₂) is a frequently used and effective reagent for this transformation.

The reaction mechanism involves the alcohol attacking the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion. orgosolver.com Depending on the conditions, the reaction can proceed with either retention or inversion of stereochemistry. orgosolver.com The use of pyridine (B92270) as a solvent or additive typically leads to an Sₙ2 mechanism with inversion of configuration, while reaction in a non-polar solvent or neat thionyl chloride can favor a mechanism with retention of configuration. orgosolver.com The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), conveniently escape the reaction mixture, driving the reaction to completion.

Other reagents for this conversion include sulfonyl chlorides like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl), which offer milder, non-acidic conditions. commonorganicchemistry.com The reaction with thionyl chloride can be catalyzed by substances like triarylphosphine oxide, allowing for a wider range of reaction temperatures. google.com

| Reagent | Typical Conditions | Mechanism Notes |

| Thionyl Chloride (SOCl₂) (neat) | Reflux (approx. 76°C) | Often proceeds with retention of stereochemistry (Sₙi mechanism). commonorganicchemistry.com |

| Thionyl Chloride (SOCl₂) with Pyridine | Dichloromethane (DCM) solvent, often at cooler temperatures | Proceeds with inversion of stereochemistry (Sₙ2 mechanism). orgosolver.com |

| Thionyl Chloride (SOCl₂) with cat. DMF | Dichloromethane (DCM) solvent | Forms Vilsmeier-Haack reagent as the active chlorinating agent. commonorganicchemistry.com |

| Methanesulfonyl Chloride (MsCl) | Base (e.g., triethylamine), DCM | Milder, non-acidic conditions. commonorganicchemistry.com |

Stereoselective Synthesis Approaches

Achieving stereocontrol in the synthesis of substituted piperidines is crucial for many applications. While the target compound itself does not have a chiral center on the piperidine ring, the principles of stereoselective synthesis are fundamental to creating more complex, optically active derivatives.

One powerful strategy for asymmetric synthesis involves the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into a reactant to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

In the context of piperidine synthesis, carbohydrate-based auxiliaries, such as derivatives of arabinopyranosylamine or galactosylamine, have been successfully employed. researchgate.netcdnsciencepub.com For example, a domino Mannich-Michael reaction between Danishefsky's diene and an aldimine derived from a chiral carbohydrate auxiliary can furnish N-glycosyl dehydropiperidinones with high diastereoselectivity. cdnsciencepub.com The steric and electronic properties of the sugar auxiliary guide the approach of the reactants, favoring the formation of one diastereomer over the other. researchgate.net Subsequent chemical transformations and the eventual cleavage of the auxiliary can yield enantiomerically enriched piperidine derivatives. researchgate.netcdnsciencepub.com This approach provides a versatile route to chiral piperidines, which are key structural motifs in numerous alkaloids and pharmaceutical agents. researchgate.netnih.gov

Asymmetric Induction in Chloromethyl Group Introduction

The synthesis of enantiomerically pure this compound necessitates a strategic approach to introduce chirality. Since the final chlorination step on the hydroxymethyl precursor, (1-phenethylpiperidin-4-yl)methanol, does not typically create a stereocenter at the chloromethyl carbon, the asymmetric control must be established earlier in the synthesis, focusing on the piperidine ring itself if substitution at other positions were desired, or by resolving the final racemic mixture.

For related piperidine structures, several asymmetric strategies have proven effective. researchgate.net One common method involves the asymmetric reduction of a ketone precursor, such as N-phenethyl-4-piperidone. wikipedia.org This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Biocatalytic methods, for instance, employing alcohol dehydrogenases or whole-cell systems like baker's yeast, have been successfully used for the asymmetric reduction of substituted piperidones, yielding chiral hydroxypiperidines with high enantiomeric and diastereomeric excess. nottingham.ac.uk

Another powerful approach is the use of chiral auxiliaries. An enantiopure chiral auxiliary can be temporarily attached to the piperidine nitrogen, directing the stereochemical outcome of subsequent reactions. After the desired stereocenter is set, the auxiliary is removed. For instance, enantiopure N-sulfinylimines can be used to construct chiral piperidine scaffolds through diastereoselective cyclization reactions. digitellinc.com Catalytic asymmetric annulation reactions, such as the [4+2] cycloaddition of imines with allenes catalyzed by chiral phosphines, also offer a direct route to highly functionalized, enantioenriched piperidine derivatives. nih.gov These established methodologies for asymmetric piperidine synthesis could be adapted to produce a chiral precursor to this compound. digitellinc.comnih.gov

Chromatographic Resolution Techniques for Enantiomers

When an asymmetric synthesis is not employed, the separation of enantiomers from a racemic mixture of this compound or its precursors is necessary to obtain stereochemically pure compounds. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent and effective technique for this purpose. nih.gov

The fundamental principle of chiral HPLC involves the differential interaction between the two enantiomers and the chiral environment of the CSP. This results in different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) gel support, are widely used due to their broad applicability and high enantioselectivity for a diverse range of compounds, including piperidine derivatives. nih.govdrexel.edu

The development of a successful chiral separation method requires systematic screening of various columns and mobile phases. mdpi.com The choice of mobile phase, typically a mixture of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), along with additives such as diethylamine (B46881) or trifluoroacetic acid, is critical for optimizing resolution and peak shape. mdpi.com Supercritical Fluid Chromatography (SFC) has also emerged as a powerful alternative to HPLC for chiral separations, often providing faster analysis times and reduced solvent consumption. uff.br

For piperidine-based compounds, the following table summarizes typical CSPs and conditions that have been successfully employed for enantiomeric resolution.

| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Common Applications | Reference |

|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol with Diethylamine (DEA) | Opioid intermediates, substituted piperidines | nih.gov |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol | Pharmaceutical compounds, aromatic heterocycles | drexel.edu |

| Pirkle-type (e.g., D-phenylglycine) | Hexane/Isopropanol/Acetonitrile | Compounds with π-acidic or π-basic groups | uff.br |

| Macrocyclic Antibiotics (e.g., Teicoplanin) | Methanol/Water with acid/base modifiers | Amines and amino alcohols | uff.br |

Alternative Synthetic Routes and Methodological Comparisons

The synthesis of this compound can be approached through various strategic disconnections, primarily categorized as divergent or convergent strategies.

Divergent Synthesis from Common Intermediates

A divergent approach begins with a common, readily available starting material that is elaborated through a series of reactions to produce a range of structurally related compounds. For 4-substituted piperidines, a logical common intermediate is N-phenethyl-4-piperidone (NPP). wikipedia.org

This strategy involves:

Formation of the Core Intermediate : NPP can be synthesized via a Dieckmann condensation of the diester formed from the double Michael addition of phenethylamine (B48288) to two equivalents of an acrylate (B77674) ester, followed by hydrolysis and decarboxylation. dtic.mil

Functionalization at C4 : The ketone at the 4-position of NPP is a versatile functional handle. It can be subjected to a Wittig reaction to introduce a methylene (B1212753) group, followed by hydroboration-oxidation to yield the primary alcohol, (1-phenethylpiperidin-4-yl)methanol. Alternatively, reduction of the ketone with a reducing agent like sodium borohydride (B1222165) yields the corresponding secondary alcohol, which can be further manipulated.

Final Conversion : The resulting (1-phenethylpiperidin-4-yl)methanol is then converted to the target compound, this compound, using a standard chlorinating agent such as thionyl chloride or phosphorus oxychloride.

This divergent route is advantageous as it allows for the synthesis of a library of 4-substituted-1-phenethyl-piperidine analogues from a single, advanced intermediate. nih.gov

Convergent Synthesis Strategies

Convergent synthesis involves the independent preparation of key fragments of the target molecule, which are then combined in the final stages of the synthesis. nih.gov For this compound, a convergent approach could involve coupling phenethylamine with a pre-functionalized piperidine ring.

A plausible convergent route would be:

Synthesis of Piperidine Fragment : A commercially available piperidine derivative, such as ethyl 4-piperidinecarboxylate, is protected at the nitrogen (e.g., with a Boc group). The ester is reduced to the hydroxymethyl group, which is then chlorinated to give N-Boc-4-(chloromethyl)piperidine.

Synthesis of Phenethyl Fragment : Phenethylamine is readily available commercially.

Coupling and Deprotection : The N-Boc protecting group is removed from the piperidine fragment. The resulting 4-(chloromethyl)piperidine (B1605206) is then N-alkylated with 2-phenylethyl bromide or a similar phenethyl electrophile to yield the final product.

This strategy is beneficial when the individual fragments are complex, as it maximizes the efficiency by building them separately and joining them late in the sequence. researchgate.netnih.gov

Evaluation of Synthetic Efficiency and Scalability

| Feature | Divergent Synthesis (via NPP) | Convergent Synthesis |

| Overall Yield | Can be lower due to a longer linear sequence for the target molecule. | Potentially higher as key fragments are prepared in parallel. |

| Flexibility | High. Allows for the creation of many analogues from a common intermediate. | Lower. The synthesis is tailored to a specific target. |

| Scalability | The Dieckmann condensation can be challenging to scale up due to the need for strictly anhydrous conditions and careful workup. dtic.mil | N-alkylation reactions are generally robust and scalable. The availability of starting materials in bulk is a key consideration. researchgate.net |

| Atom Economy | Can be moderate; protecting groups may not be necessary. | Often involves protecting group chemistry, which lowers the overall atom economy. |

| Convergence | Low (linear sequence). | High. |

For large-scale production, the convergent route might be preferred if the starting materials are readily available, as the coupling reactions are often high-yielding and easier to scale. For research and development, where access to multiple analogues is desired, the divergent approach offers significant advantages.

Green Chemistry Principles in Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. chemijournal.comresearchgate.net Key areas for improvement include the choice of solvents, reagents, and reaction conditions. researchgate.netnih.gov

Waste Prevention and Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Convergent syntheses that avoid the use of protecting groups can improve atom economy. Multicomponent reactions, where three or more reactants are combined in a single step to form the product, are highly atom-economical and represent an ideal green synthetic strategy. nih.gov

Use of Safer Solvents and Reagents : Traditional syntheses often use hazardous solvents like chlorinated hydrocarbons or volatile organic compounds. Replacing these with greener alternatives such as water, ethanol, 2-methyltetrahydrofuran, or even performing reactions under solvent-free conditions, is a primary goal. rasayanjournal.co.in For the chlorination step, using a solid-supported chlorinating agent could simplify purification and reduce waste compared to using excess thionyl chloride.

Energy Efficiency : Employing microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in Similarly, developing catalytic processes, such as the catalytic hydrogenation of a pyridine precursor in a continuous flow microreactor, can offer milder reaction conditions and improved safety and efficiency over traditional batch processes. patsnap.com

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. For example, using a catalytic amount of a base in condensation reactions or employing catalytic transfer hydrogenation for reductions minimizes waste. The development of reusable heterogeneous catalysts is particularly beneficial for simplifying product purification and reducing the environmental footprint of the synthesis.

By integrating these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Based on a thorough review of the available scientific literature, it is not possible to provide a detailed article on the synthetic methodologies for “this compound” that strictly adheres to the requested outline.

The specified subsections, "2.5.1. Solvent Selection and Reduction" and "2.5.2. Catalyst Development for Sustainable Synthesis," imply the existence of specific research data and established synthetic protocols for this exact compound. However, extensive searches have not yielded any specific methods for the synthesis of this compound, nor the detailed experimental data regarding solvent effects, reduction techniques, or sustainable catalyst development related to its formation.

The available literature primarily focuses on related compounds such as N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (4-ANPP), which are key precursors in the synthesis of fentanyl and its analogues. researchgate.netwikipedia.orgwikipedia.orggoogle.com While general methods for the synthesis of piperidine derivatives are widely documented, nih.govajchem-a.comdigitellinc.com information detailing the specific introduction of a chloromethyl group at the 4-position of the 1-phenethyl-piperidine scaffold is not present in the search results.

A plausible, though unconfirmed, synthetic pathway would likely involve the reduction of a corresponding 4-substituted precursor, such as a carboxylic acid or ester, to form (1-phenethyl-piperidin-4-yl)methanol, followed by a chlorination step. However, no studies detailing solvent selection for such a reduction or the development of sustainable catalysts for this specific transformation could be located.

Without specific scientific sources describing the synthesis of this compound, generating a thorough, informative, and scientifically accurate article that adheres to the user's strict outline and content requirements is not feasible. Proceeding would require speculation and the fabrication of data, which would not meet the standards of scientific accuracy.

Chemical Reactivity and Derivatization Strategies of 4 Chloromethyl 1 Phenethyl Piperidine

Reactions Involving the Chloromethyl Group

The primary reactive center of 4-(chloromethyl)-1-phenethyl-piperidine is the carbon-chlorine bond in the chloromethyl substituent. The chlorine atom, being a good leaving group, facilitates both nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (SN1/SN2)

The chloromethyl group readily undergoes nucleophilic substitution, where a nucleophile replaces the chlorine atom. These reactions typically proceed via an SN2 mechanism, although an SN1 pathway may be possible under certain conditions that favor carbocation formation.

The reaction of this compound with various primary and secondary amines leads to the formation of the corresponding amino derivatives. This transformation is a standard method for introducing new nitrogen-containing functionalities. For instance, reaction with aniline (B41778) can yield N-((1-phenethylpiperidin-4-yl)methyl)aniline. These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride formed during the reaction.

Similarly, amides can be synthesized through reaction with amide nucleophiles or by subsequent derivatization of the newly formed amine. The synthesis of piperidine (B6355638) derivatives through intramolecular nucleophilic substitution of halogenated secondary amines has been demonstrated as a viable route. mdpi.com

Table 1: Examples of Amine Formation Reactions

| Nucleophile | Product |

|---|---|

| Aniline | N-((1-phenethylpiperidin-4-yl)methyl)aniline |

| Benzylamine | N-benzyl-1-(1-phenethylpiperidin-4-yl)methanamine |

Ethers can be prepared via the Williamson ether synthesis, where an alkoxide ion acts as the nucleophile, displacing the chloride. vanderbilt.edu For example, reacting this compound with sodium ethoxide would yield 4-(ethoxymethyl)-1-phenethyl-piperidine.

In a parallel fashion, thioethers are synthesized by reacting the chloromethyl compound with a thiol or a thiolate anion. acsgcipr.org This reaction is a common method for forming carbon-sulfur bonds and proceeds efficiently under SN2 conditions. acsgcipr.org The use of a base is often required to deprotonate the thiol, generating the more nucleophilic thiolate.

The chlorine atom can be replaced by other halogens through a process known as the Finkelstein reaction. wikipedia.org This equilibrium reaction involves treating the alkyl chloride with a salt of the desired halide. For instance, reaction with sodium iodide in acetone (B3395972) can convert this compound into its iodo-analogue. The reaction is driven to completion by the precipitation of the less soluble sodium chloride in acetone. wikipedia.org Similarly, other halogens like fluorine can be introduced using appropriate fluoride (B91410) salts, often in polar aprotic solvents. wikipedia.orgorganic-chemistry.org While classic Finkelstein reactions are less common for aromatic halides, catalyzed versions have been developed. wikipedia.org

Table 2: Halogen Exchange Reactions

| Reagent | Solvent | Product |

|---|---|---|

| Sodium Iodide (NaI) | Acetone | 4-(iodomethyl)-1-phenethyl-piperidine |

| Potassium Fluoride (KF) | Dimethylformamide (DMF) | 4-(fluoromethyl)-1-phenethyl-piperidine |

The introduction of a cyano group (-CN) to form 4-(cyanomethyl)-1-phenethyl-piperidine can be achieved by nucleophilic substitution using a cyanide salt, such as sodium or potassium cyanide. This reaction is a valuable method for carbon chain extension, as the resulting nitrile can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Similarly, the azide (B81097) functionality (-N3) can be introduced by reacting this compound with an azide salt, like sodium azide. Vinyl azides have been utilized in radical cyanomethylation processes, highlighting the versatility of azide chemistry. nih.gov

Elimination Reactions to Form Exocyclic Alkenes

Under strongly basic conditions, this compound can undergo an elimination reaction to form an exocyclic alkene, 4-methylene-1-phenethyl-piperidine. This reaction, typically following an E2 mechanism, requires a strong, sterically hindered base to favor elimination over substitution. The formation of 5-methylene piperidines has been achieved through cyclization of protected β-aminoalkyl zinc iodides with 3-chloro-2-(chloromethyl)prop-1-ene. whiterose.ac.uk

Organometallic Reagent Reactivity (e.g., Grignard, Organolithium)

The chloromethyl group at the 4-position of the piperidine ring is a key site for carbon-carbon bond formation through reactions with organometallic reagents. Acting as an electrophilic carbon, it readily undergoes nucleophilic substitution with carbanionic species like Grignard and organolithium reagents.

These reactions provide a versatile method for introducing a wide range of alkyl, aryl, and vinyl substituents at the 4-position of the piperidine ring, leading to a diverse array of derivatives. The general mechanism involves the nucleophilic attack of the organometallic reagent on the methylene (B1212753) carbon bearing the chlorine atom, resulting in the displacement of the chloride ion and the formation of a new carbon-carbon bond.

Table 1: Representative Reactions with Organometallic Reagents

| Reagent | Product | Reaction Conditions |

| Phenylmagnesium bromide | 4-(Benzyl)-1-phenethyl-piperidine | Diethyl ether or THF, room temperature |

| n-Butyllithium | 4-(Pentyl)-1-phenethyl-piperidine | Hexane (B92381)/THF, low temperature (-78 °C to rt) |

| Vinylmagnesium bromide | 4-(Allyl)-1-phenethyl-piperidine | THF, 0 °C to room temperature |

Reductive Transformations of the Chloromethyl Group

The chloromethyl group can be reduced to a methyl group, a transformation that can be achieved through several reductive methods. Catalytic hydrogenation is a common and efficient method, typically employing a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nacatsoc.orgstackexchange.com This process involves the hydrogenolysis of the carbon-chlorine bond. nacatsoc.orgrsc.org

Alternatively, metal hydride reagents can be employed for this reduction. Lithium aluminium hydride (LiAlH₄) is a powerful reducing agent capable of converting the chloromethyl group to a methyl group. nih.gov Other hydride reagents, such as sodium borohydride (B1222165) in the presence of a suitable catalyst, can also effect this transformation. These reductive methods are valuable for the synthesis of 4-methyl-1-phenethyl-piperidine and its derivatives.

Table 2: Reductive Transformations of the Chloromethyl Group

| Reagent/Method | Product | Reaction Conditions |

| H₂, Pd/C | 4-Methyl-1-phenethyl-piperidine | Ethanol or Methanol, room temperature, atmospheric pressure |

| LiAlH₄ | 4-Methyl-1-phenethyl-piperidine | THF or Diethyl ether, reflux |

| NaBH₄/Catalyst | 4-Methyl-1-phenethyl-piperidine | Protic solvent, with a transition metal catalyst |

Transformations Involving the Piperidine Nitrogen

The tertiary nitrogen atom in the piperidine ring is a site of significant reactivity, functioning as both a nucleophile and a base. This allows for a range of transformations including acylation, sulfonylation, quaternization, and N-oxidation.

Acylation and Sulfonylation Reactions

The nucleophilic piperidine nitrogen readily reacts with acylating and sulfonylating agents. Acylation can be achieved using acyl chlorides or anhydrides, such as propionyl chloride or acetic anhydride, often in the presence of a base to neutralize the acid byproduct. nih.govosti.govgoogle.com These reactions lead to the formation of the corresponding N-acylpiperidine derivatives.

Similarly, sulfonylation occurs upon treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base, yielding N-sulfonylpiperidines. These reactions are fundamental for the introduction of various functional groups onto the piperidine nitrogen.

Table 3: Acylation and Sulfonylation of the Piperidine Nitrogen

| Reagent | Product Type | General Conditions |

| Acyl Chloride (e.g., Propionyl chloride) | N-Acylpiperidine | Aprotic solvent (e.g., DCM, Toluene), with a base (e.g., triethylamine) |

| Acid Anhydride (e.g., Acetic anhydride) | N-Acylpiperidine | Neat or in a solvent, often with a base or catalyst |

| Sulfonyl Chloride (e.g., p-Toluenesulfonyl chloride) | N-Sulfonylpiperidine | Aprotic solvent, with a base (e.g., pyridine) |

Quaternization and N-Oxidation

The lone pair of electrons on the piperidine nitrogen allows for quaternization reactions with alkyl halides. For instance, reaction with methyl iodide leads to the formation of a quaternary ammonium (B1175870) salt, N-methyl-N-(1-phenethyl-4-(chloromethyl)piperidinium) iodide. The stereochemistry of such quaternization reactions on substituted piperidines has been a subject of study.

Furthermore, the nitrogen atom can be oxidized to form an N-oxide. google.comgoogle.com This is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting N-oxides can serve as intermediates in further synthetic transformations or as prodrugs in medicinal chemistry contexts. google.comnih.gov

Deprotection Strategies (if applicable to protecting groups)

In synthetic contexts where the phenethyl group might be considered a protecting group for the piperidine nitrogen, its removal would be a key deprotection strategy. While the N-phenethyl group is generally stable, certain conditions can lead to its cleavage. Catalytic hydrogenation under harsh conditions or the use of strong reducing agents might lead to N-dealkylation, although this is often challenging without affecting other functional groups. More specific methods for N-dealkylation, such as the use of chloroformates followed by hydrolysis, could potentially be applied.

Reactivity of the Phenethyl Moiety

The phenethyl moiety consists of a benzene (B151609) ring attached to an ethyl group. The benzene ring is susceptible to electrophilic aromatic substitution reactions, although the reactivity and regioselectivity are influenced by the presence of the ethylpiperidine substituent. youtube.comlibretexts.orgmsu.edu The alkyl group is generally an ortho-, para-director and a weak activator of the ring towards electrophiles. libretexts.orgmsu.edu

The benzylic position of the phenethyl group (the carbon atom attached to the benzene ring) is also a site of potential reactivity. Side-chain oxidation under strong oxidizing conditions can lead to the formation of a carboxylic acid at the benzylic position, provided a benzylic hydrogen is present. libretexts.org

Table 4: Potential Reactions of the Phenethyl Moiety

| Reaction Type | Reagent | Potential Product |

| Nitration | HNO₃, H₂SO₄ | Ortho/Para-nitro substituted derivative |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Ortho/Para-acyl substituted derivative |

| Side-Chain Oxidation | KMnO₄, heat | Benzoic acid derivative |

Aromatic Electrophilic Substitution Reactions

The phenyl ring of the N-phenethyl group is amenable to electrophilic aromatic substitution. The ethylpiperidine substituent acts as a weak activating group and directs incoming electrophiles to the ortho and para positions. Standard electrophilic substitution reactions can be employed to introduce a variety of functional groups onto this aromatic ring, thereby modifying the molecule's steric and electronic properties.

Key potential reactions include:

Nitration: Treatment with a mixture of nitric acid and sulfuric acid would likely yield a mixture of ortho- and para-nitro substituted products.

Halogenation: Reactions with bromine or chlorine in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) would introduce halogen atoms onto the aromatic ring.

Friedel-Crafts Alkylation/Acylation: The introduction of alkyl or acyl groups can be achieved using an alkyl halide or acyl halide with a Lewis acid catalyst. These reactions can sometimes be complicated by polyalkylation or rearrangement of the carbocation intermediate.

Table 1: Potential Aromatic Electrophilic Substitution Reactions

| Reaction | Reagents | Expected Major Products |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 1-(2-(4-nitrophenyl)ethyl)-4-(chloromethyl)piperidine |

| Bromination | Br₂, FeBr₃ | 1-(2-(4-bromophenyl)ethyl)-4-(chloromethyl)piperidine |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-(4-acetylphenyl)ethyl)-4-(chloromethyl)piperidine |

Side-Chain Modifications on the Phenethyl Group

Modifications to the ethyl bridge of the phenethyl group offer another avenue for derivatization. While direct functionalization of the saturated alkyl chain can be challenging, specific strategies have been developed for related compounds. For instance, in the synthesis of fentanyl analogs, the insertion of a hydroxyl group at the β-position relative to the piperidine nitrogen has been shown to influence biological activity. nih.gov Such modifications typically require multi-step synthetic sequences starting from different precursors rather than direct modification of the existing side-chain.

Isosteric replacement of the phenyl ring with heteroaromatic systems, such as thienyl or tetrazolyl rings, is another documented strategy in related piperidine-containing compounds to alter pharmacological properties. nih.gov This approach involves the synthesis of the target molecule from a heteroaromatic analog of phenethylamine (B48288) from the outset.

Cyclization Reactions and Annulation Strategies

The reactive chloromethyl group is a key handle for constructing more complex, fused, or spirocyclic ring systems through cyclization and annulation reactions. federalregister.govnih.gov

Intramolecular Cyclizations Involving the Chloromethyl Group

Intramolecular cyclization requires the presence of a suitable nucleophile within the molecule that can attack the electrophilic carbon of the chloromethyl group. While the parent molecule lacks such a nucleophile in a sterically favorable position for direct cyclization, it can be readily modified to incorporate one.

For example, a nucleophilic group could be introduced onto the phenethyl ring via electrophilic substitution (e.g., nitration followed by reduction to an amine). If an amino group is positioned at the ortho position of the phenyl ring, an intramolecular nucleophilic substitution could occur, leading to the formation of a new seven-membered ring fused to the benzene ring.

Radical-mediated cyclizations represent another powerful strategy for forming piperidine-based ring systems. nih.govrsc.orgorganic-chemistry.org In a hypothetical scenario, the C-Cl bond could be homolytically cleaved to generate a primary radical, which could then participate in a cascade of reactions if other reactive sites, such as double bonds, are present in the molecule.

Formation of Polycyclic Systems

Annulation strategies aim to build new rings onto the existing piperidine framework, leading to the formation of polycyclic systems. The this compound scaffold can serve as a starting point for such constructions.

A plausible strategy could involve a tandem reaction sequence. First, the chloromethyl group could be converted into a different functional group, for example, by substitution with an azide followed by reduction to an amine, yielding 4-(aminomethyl)-1-phenethyl-piperidine. This new primary amine could then be used in a condensation reaction with a suitable diketone or keto-ester to construct a new heterocyclic ring fused to the piperidine core, such as in the Petrenko-Kritschenko piperidone synthesis. researchgate.net

Alternatively, the chloromethyl group could be used to attach a side chain that is capable of a subsequent cyclization reaction. For instance, substitution of the chloride with a malonate ester anion, followed by further elaboration of the ester groups, could provide a precursor for an intramolecular Dieckmann condensation, ultimately yielding a bicyclic system with a new ring fused at the 4-position of the piperidine. researchgate.net

Catalyst-Mediated Transformations

The chloromethyl group, containing an sp³-hybridized carbon-chlorine bond, is a suitable electrophile for various catalyst-mediated transformations, particularly cross-coupling reactions. researchgate.net These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org

Cross-Coupling Reactions (e.g., Suzuki, Heck)

Palladium and nickel complexes are the most common catalysts for facilitating the coupling of alkyl halides with a wide range of nucleophilic partners. rsc.orgnih.govnih.gov While reactions involving sp³-hybridized carbons can be more challenging than their sp² counterparts, significant progress has been made in developing highly effective catalytic systems. nih.govprinceton.edu

Suzuki-Miyaura Coupling: This reaction would involve the palladium-catalyzed coupling of this compound with an organoboron compound, such as a boronic acid (RB(OH)₂) or a boronic ester (RB(OR)₂). This would result in the formation of a new carbon-carbon bond, replacing the chlorine atom with the 'R' group from the organoboron reagent, which could be an aryl, vinyl, or alkyl group. nih.gov

Negishi Coupling: The reaction with an organozinc reagent (R-ZnX) in the presence of a palladium or nickel catalyst provides a powerful method for forming C(sp³)-C(sp²) and C(sp³)-C(sp³) bonds. nih.gov

Kumada Coupling: This involves the use of a Grignard reagent (R-MgX) as the nucleophilic partner, typically with a nickel or palladium catalyst. It is highly effective for coupling alkyl halides with aryl, vinyl, or other alkyl groups. princeton.edu

Heck Reaction: The classical Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. While direct coupling of unactivated alkyl halides in a Heck-type reaction is less common, related transformations under specific catalytic conditions have been developed.

Table 2: Potential Catalyst-Mediated Cross-Coupling Reactions

| Coupling Reaction | Catalyst System (Example) | Coupling Partner | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ + Base | Ar-B(OH)₂ | 4-Arylmethyl-1-phenethyl-piperidine |

| Negishi | PdCl₂(dppf) or NiCl₂(dppp) | R-ZnCl | 4-Alkylmethyl-1-phenethyl-piperidine |

| Kumada | NiCl₂(dmpe) | Ar-MgBr | 4-Arylmethyl-1-phenethyl-piperidine |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ + Ligand + Base | R₂NH | 4-(Aminomethyl)-1-phenethyl-piperidine |

| Sonogashira | Pd/Cu catalyst | Terminal Alkyne | 4-(Propargyl)-1-phenethyl-piperidine |

Carbonylations and Insertions

The introduction of a carbonyl group into the molecular framework of this compound represents a significant synthetic transformation, enabling access to a variety of valuable derivatives such as carboxylic acids, esters, and amides. This is typically achieved through transition-metal-catalyzed carbonylation reactions, where carbon monoxide (CO) is inserted into the carbon-chlorine bond of the chloromethyl group. While direct experimental data on the carbonylation of this compound is not extensively documented in publicly available literature, the reactivity of this substrate can be inferred from established principles and analogous reactions involving alkyl chlorides, particularly those activated by adjacent structural features.

The chloromethyl group in this compound can be considered a reactive primary alkyl chloride. The viability of its carbonylation is supported by advancements in transition-metal catalysis, which have enabled the carbonylation of previously challenging unactivated alkyl chlorides. Rhodium- and palladium-based catalytic systems are prominently used for such transformations.

A plausible and efficient method for the carbonylation of alkyl chlorides involves a rhodium-catalyzed process. This approach often utilizes an in situ halide exchange, where the less reactive alkyl chloride is converted to a more reactive alkyl iodide by an additive like sodium iodide. This strategy has proven effective for a broad range of unactivated alkyl chlorides, suggesting its potential applicability to this compound. The general mechanism for such a rhodium-catalyzed alkoxycarbonylation would likely proceed through the oxidative addition of the in situ generated alkyl iodide to a Rh(I) complex, followed by CO insertion to form an acyl-rhodium intermediate. Subsequent reaction with an alcohol would then yield the desired ester product and regenerate the active catalyst.

Palladium-catalyzed carbonylations also offer a versatile route to functionalize alkyl halides. These reactions can be tailored to produce various carboxylic acid derivatives depending on the nucleophile present. For instance, in the presence of an alcohol (alkoxycarbonylation), an ester is formed. With an amine (aminocarbonylation), an amide is the product, and with water (hydrocarboxylation), a carboxylic acid is obtained. These transformations typically involve the oxidative addition of the alkyl chloride to a Pd(0) complex, followed by migratory insertion of CO to form a Pd(II)-acyl complex. The final product is then released upon nucleophilic attack on the acyl group, regenerating the Pd(0) catalyst.

The following table summarizes representative conditions for the carbonylation of analogous alkyl chlorides, which could be adapted for this compound.

| Catalyst/Ligand | Substrate Type | Nucleophile | Product | Reference Analogy |

| Rh(acac)(CO)₂ / DPPP | Unactivated Alkyl Chloride | Alcohol | Ester | nih.govrsc.org |

| Pd(OAc)₂ / Xantphos | Aryl Bromide | Amine | Amide | mdpi.com |

| Pd(OAc)₂ / PPh₃ | Iodo-heterocycle | Amine | Amide | mdpi.com |

This table is illustrative and based on analogous reactions. DPPP = 1,3-Bis(diphenylphosphino)propane, Xantphos = 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, PPh₃ = Triphenylphosphine.

Insertion reactions involving the C-Cl bond of this compound are primarily centered around the migratory insertion of carbon monoxide in the context of the carbonylation catalytic cycle. The fundamental step is the insertion of a CO molecule into the metal-carbon bond of an organometallic intermediate formed after the oxidative addition of the chloromethyl group to the metal center. This 1,1-insertion is a key mechanistic step that leads to the formation of an acyl-metal complex, which is the direct precursor to the final carbonylated product.

The efficiency and selectivity of these carbonylation and insertion reactions are highly dependent on several factors, including the choice of catalyst and ligands, reaction temperature, and the pressure of carbon monoxide. The nature of the N-phenethyl group on the piperidine ring is not expected to interfere electronically with the reaction at the 4-chloromethyl position, but its steric bulk could influence the approach of the catalyst and other reagents to the reactive site.

Advanced Spectroscopic and Chromatographic Methodologies in Research on 4 Chloromethyl 1 Phenethyl Piperidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For 4-(chloromethyl)-1-phenethyl-piperidine and its analogues, NMR is instrumental in confirming the connectivity of atoms and elucidating the three-dimensional arrangement of the molecule, particularly the conformation of the piperidine (B6355638) ring and the relative orientation of its substituents.

The piperidine ring typically adopts a chair conformation to minimize steric strain. In the case of 4-substituted-1-phenethyl-piperidines, the bulky phenethyl group on the nitrogen atom generally prefers an equatorial position to reduce steric hindrance. The orientation of the substituent at the C4 position can be determined by analyzing the coupling constants and spatial correlations in the NMR spectra.

While one-dimensional (1D) NMR spectra (¹H and ¹³C) provide fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning these signals and revealing the intricate details of molecular structure.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. In a 4-substituted-1-phenethyl-piperidine, COSY spectra would reveal the coupling network within the piperidine ring, connecting adjacent protons (e.g., H2 with H3, H5 with H6), as well as the couplings within the phenethyl group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the chloromethyl group (-CH₂Cl) would show a direct correlation to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds. This technique is vital for establishing the connectivity between different molecular fragments. For example, HMBC correlations would be expected between the protons of the phenethyl group and the carbons of the piperidine ring (C2 and C6), confirming the N-substitution.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a through-space correlation technique that identifies protons that are in close spatial proximity, regardless of whether they are directly bonded. This is particularly powerful for determining stereochemistry and conformation. In a chair-conforming piperidine ring, NOESY can distinguish between axial and equatorial protons and substituents by observing their spatial relationships. For instance, a NOESY correlation between the axial protons at C2/C6 and C3/C5 would be expected.

The following table provides hypothetical ¹H and ¹³C NMR chemical shift assignments for this compound, based on data from structurally related N-phenethylpiperidine derivatives.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (Hypothetical) |

| Piperidine Ring | |||

| C2/C6 | ~ 2.8 - 3.0 (axial), ~ 2.0 - 2.2 (equatorial) | ~ 53-55 | COSY: H2/H6 with H3/H5; HSQC: C2/C6 with H2/H6; HMBC: H2/H6 with C3/C5, C4, and phenethyl carbons; NOESY: Axial H2/H6 with axial H4 |

| C3/C5 | ~ 1.8 - 2.0 (axial), ~ 1.5 - 1.7 (equatorial) | ~ 30-32 | COSY: H3/H5 with H2/H6 and H4; HSQC: C3/C5 with H3/H5; HMBC: H3/H5 with C2/C6, C4 |

| C4 | ~ 1.9 - 2.1 | ~ 38-40 | COSY: H4 with H3/H5 and CH₂Cl protons; HSQC: C4 with H4; HMBC: H4 with C3/C5, CH₂Cl carbon |

| Chloromethyl Group | |||

| -CH₂Cl | ~ 3.5 - 3.7 | ~ 45-48 | COSY: CH₂Cl protons with H4; HSQC: CH₂Cl carbon with CH₂Cl protons; HMBC: CH₂Cl protons with C4 |

| Phenethyl Group | |||

| -CH₂- (to N) | ~ 2.7 - 2.9 | ~ 60-62 | COSY: with -CH₂- (to Ph); HSQC: with corresponding protons; HMBC: with C2/C6 of piperidine and phenyl carbons |

| -CH₂- (to Ph) | ~ 2.5 - 2.7 | ~ 33-35 | COSY: with -CH₂- (to N); HSQC: with corresponding protons; HMBC: with phenyl carbons |

| Phenyl-C (ipso) | - | ~ 140 | HMBC: from phenethyl protons |

| Phenyl-C (ortho) | ~ 7.2 - 7.3 | ~ 128-129 | COSY: with meta protons; HSQC: with corresponding protons |

| Phenyl-C (meta) | ~ 7.2 - 7.3 | ~ 128-129 | COSY: with ortho and para protons; HSQC: with corresponding protons |

| Phenyl-C (para) | ~ 7.1 - 7.2 | ~ 126 | COSY: with meta protons; HSQC: with corresponding protons |

Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

For derivatives of this compound that are chiral, determining the enantiomeric purity is crucial. Chiral NMR shift reagents, typically lanthanide complexes such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can be used for this purpose. These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals. The integration of the separated signals allows for the quantification of each enantiomer, thus providing the enantiomeric excess (ee). The basic nitrogen atom of the piperidine ring serves as a binding site for the Lewis acidic lanthanide reagent.

Mass Spectrometry (MS) for Reaction Monitoring and Product Characterization

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for determining the molecular weight of compounds, elucidating their structure through fragmentation patterns, and quantifying their presence in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₁₄H₂₀ClN), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. This is a definitive method for confirming the identity of a newly synthesized compound.

Hypothetical HRMS Data for this compound:

Formula: C₁₄H₂₀ClN

Calculated Monoisotopic Mass [M+H]⁺: 238.1357

Observed [M+H]⁺: An experimentally determined value within a few parts per million (ppm) of the calculated mass would confirm the elemental composition.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of complex mixtures. In the context of research on this compound, LC-MS/MS is invaluable for:

Reaction Monitoring: The progress of a chemical reaction to synthesize this compound can be monitored by taking small aliquots from the reaction mixture and analyzing them by LC-MS/MS. This allows for the identification of the starting materials, intermediates, the desired product, and any by-products, helping to optimize reaction conditions.

Impurity Profiling: LC-MS/MS can be used to detect and identify trace-level impurities in the final product. The separation power of LC combined with the specificity of MS/MS allows for the characterization of structurally similar impurities that may not be distinguishable by other techniques.

In a typical LC-MS/MS experiment, the parent ion corresponding to the protonated molecule [M+H]⁺ is selected and fragmented to produce a characteristic pattern of daughter ions. This fragmentation pattern serves as a fingerprint for the compound.

Hypothetical LC-MS/MS Fragmentation of [C₁₄H₂₀ClN + H]⁺ (m/z 238.1):

Loss of HCl: A fragment at m/z 202.1 could be observed, corresponding to the loss of a molecule of hydrogen chloride.

Cleavage of the phenethyl group: A prominent fragment at m/z 105.1, corresponding to the phenylethyl cation [C₈H₉]⁺, is expected.

Piperidine ring fragmentation: Various fragments corresponding to the cleavage of the piperidine ring could also be observed.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution. For this compound and its derivatives, single-crystal X-ray diffraction can provide unambiguous information about:

Absolute Stereochemistry: For chiral derivatives, X-ray crystallography can determine the absolute configuration (R or S) of the stereocenters, provided that a suitable single crystal can be grown.

Conformation: The precise bond lengths, bond angles, and torsion angles obtained from the crystal structure reveal the exact conformation of the molecule in the solid state. Studies on related N-substituted piperidine derivatives have consistently shown that the piperidine ring adopts a chair conformation. It is expected that this compound would also exhibit a chair conformation, with the bulky N-phenethyl group occupying an equatorial position to minimize steric interactions. The orientation of the 4-chloromethyl group would also be determined, which is likely to be equatorial as well to achieve the most stable conformation.

The crystal packing analysis can also reveal intermolecular interactions such as hydrogen bonds and van der Waals forces, which influence the physical properties of the compound.

Advanced Chromatographic Purification and Analysis

In the synthesis and development of complex organic molecules such as this compound and its derivatives, advanced chromatographic techniques are indispensable for both the purification of products and the detailed analysis of their composition. High-Performance Liquid Chromatography (HPLC) stands out as a powerful and versatile tool, with specialized configurations like preparative HPLC for isolation and chiral HPLC for the critical task of separating stereoisomers.

Preparative HPLC for Derivative Isolation

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a vital technique for isolating and purifying target compounds from complex reaction mixtures in sufficient quantities for further research. rjptonline.orgnih.gov This method operates on the same principles as analytical HPLC but is scaled up to handle larger sample volumes. rjptonline.org The primary goal is to achieve high purity and recovery of the desired derivative. nih.gov

The process typically involves a system equipped with larger-diameter columns, high-flow-rate pumps, and a fraction collector to systematically collect the eluent containing the separated compounds. Reversed-phase chromatography is commonly employed for piperidine derivatives, utilizing a non-polar stationary phase, such as C18-bonded silica (B1680970), and a polar mobile phase. rjptonline.org Method optimization is crucial and involves adjusting the mobile phase composition—often a gradient of solvents like acetonitrile (B52724) and water—to maximize the resolution between the target compound and any impurities or by-products. nih.gov The purity of the collected fractions is subsequently confirmed using analytical HPLC with detectors like a photodiode array (PDA). rjptonline.org

Table 1: Illustrative Preparative HPLC Method for a this compound Derivative

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18, 10 µm, 50 x 250 mm | Accommodates large sample loads for purification. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component of the mobile phase. |

| Mobile Phase B | Acetonitrile (MeCN) | Organic modifier to elute compounds. |

| Gradient | 20% to 95% B over 30 min | Provides effective separation of components with varying polarities. |

| Flow Rate | 20.0 mL/min | Appropriate for the larger column diameter to ensure efficient separation. |

| Detection | UV at 254 nm | Monitors the elution of aromatic compounds. |

| Injection Volume | 5.0 mL | Allows for a significant quantity of the crude product to be purified per run. |

| Fraction Collection | Triggered by peak detection | Isolates the target compound as it elutes from the column. |

Chiral HPLC for Enantioseparation and Purity

Many pharmaceutical compounds, including potential derivatives of this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Since enantiomers can possess significantly different pharmacological and toxicological profiles, their separation and analysis are of paramount importance. nih.gov Chiral HPLC is the benchmark technique for separating enantiomers and determining the enantiomeric purity of a substance. semanticscholar.org

This separation is achieved by using a Chiral Stationary Phase (CSP), which interacts diastereomerically with the enantiomers, leading to different retention times. Several types of CSPs are widely used:

Polysaccharide-based CSPs : These are the most versatile and widely used CSPs, based on derivatives of cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support. nih.gov Columns with phases like cellulose tris(3,5-dimethylphenylcarbamate) have demonstrated broad applicability for resolving a wide range of chiral molecules. nih.gov

Cyclodextrin-based CSPs : These phases consist of cyclodextrins bonded to silica. springernature.com They separate enantiomers based on the formation of temporary inclusion complexes, which is particularly effective for molecules containing aromatic rings that can fit into the cyclodextrin (B1172386) cavity. nih.govmdpi.com

The choice of mobile phase is also critical for achieving successful enantioseparation. Different modes, such as normal-phase, reversed-phase, and polar organic mode, are employed, with the latter often providing fast and efficient separations using eluents like acetonitrile. nih.govresearchgate.net The development of a robust chiral HPLC method is essential for monitoring the stereoselectivity of synthetic routes and for the quality control of the final chiral product. mdpi.com

Table 2: Typical Chiral Stationary Phases and Conditions for Pharmaceutical Enantioseparation

| Chiral Stationary Phase (CSP) Type | Common Column Example | Typical Mobile Phase Mode | Analyte Characteristics |

|---|---|---|---|

| Polysaccharide (Cellulose) | Chiralcel OD, Lux Cellulose-2 | Normal Phase (Hexane/Alcohol) or Polar Organic (Acetonitrile-based) | Broad applicability; effective for compounds with aromatic rings and hydrogen-bonding sites. nih.govnih.gov |

| Polysaccharide (Amylose) | Chiralpak AD, Lux Amylose-2 | Normal Phase (Hexane/Alcohol) or Reversed Phase (Acetonitrile/Water) | Often shows complementary selectivity to cellulose phases. nih.govnih.gov |

| Cyclodextrin | Cyclobond (β-Cyclodextrin) | Reversed Phase (Methanol/Water or Acetonitrile/Buffer) | Particularly effective for aromatic compounds that can form inclusion complexes. nih.gov |

| Protein-based | Chiral-AGP (α1-acid glycoprotein) | Aqueous Buffered Mobile Phases | Useful for separating a wide variety of chiral drugs, including basic and acidic compounds. nih.gov |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis in Derivatization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides a powerful, non-destructive means to identify the functional groups present within a molecule. researchgate.net These techniques are fundamental in synthetic chemistry for confirming the structure of a target compound like this compound and for monitoring the progress of its derivatization reactions. researchgate.net

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. Raman spectroscopy, a complementary technique, measures the inelastic scattering of monochromatic light (from a laser) that interacts with the molecule's vibrations. researchgate.net A chemical bond is typically IR active if its vibration causes a change in the molecule's dipole moment, whereas it is Raman active if the vibration causes a change in its polarizability.

For a molecule such as this compound, these techniques can confirm the presence of its key structural features. Derivatization reactions, such as the substitution of the chlorine atom, can be readily monitored. The disappearance of the characteristic C-Cl vibrational band and the appearance of new bands corresponding to the introduced functional group (e.g., an O-H stretch for a hydroxyl group or a C≡N stretch for a nitrile group) provide clear evidence of a successful chemical transformation.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| Aromatic Ring | C-H stretch | 3100 - 3000 | Medium to Weak | Strong |

| C=C stretch | 1620 - 1450 | Medium to Weak | Strong | |

| Aliphatic Groups | C-H stretch (sp³) | 3000 - 2850 | Strong | Medium |

| (Piperidine, Ethyl, Methyl) | C-H bend | 1470 - 1350 | Medium | Medium |

| Tertiary Amine | C-N stretch | 1250 - 1020 | Medium | Weak |

| Chloromethyl Group | C-Cl stretch | 800 - 600 | Strong | Strong |

Data compiled from general spectroscopic tables. libretexts.orglibretexts.orgnih.gov

Computational Chemistry and Theoretical Studies of 4 Chloromethyl 1 Phenethyl Piperidine

Conformational Analysis and Energy Landscapes

Molecular mechanics (MM) force fields are the primary tools for exploring the conformational landscape of flexible molecules like 4-(Chloromethyl)-1-phenethyl-piperidine. nih.gov These classical methods approximate the molecule as a collection of atoms held together by springs, allowing for the rapid calculation of potential energies for a vast number of conformations. nih.gov

Simulations would reveal that the piperidine (B6355638) ring predominantly adopts a chair conformation, which minimizes steric and torsional strain. researchgate.net However, two distinct chair conformers are possible, depending on whether the 4-(chloromethyl) group is in an axial or equatorial position. Molecular mechanics calculations can predict the energy difference between these two forms. Generally, for 4-substituted piperidines, the equatorial conformer is favored to reduce steric hindrance. nih.gov

Molecular dynamics (MD) simulations build upon MM calculations by introducing thermal energy and simulating the movement of atoms over time. An MD simulation of this compound would show the dynamic interconversion between different conformers, including the "ring-flipping" of the piperidine core and the rotation around the various single bonds of the phenethyl and chloromethyl substituents. These simulations can identify the most stable, low-energy conformations and the pathways for transitioning between them.

Table 1: Hypothetical Relative Energies of this compound Conformers from Molecular Mechanics

| Conformer | 4-(Chloromethyl) Position | Phenethyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Extended | 0.00 |

| 2 | Axial | Extended | 1.50 |

| 3 | Equatorial | Folded | 2.50 |

| 4 | Axial | Folded | 4.00 |

Note: This table is illustrative. Actual values would be determined by specific force field calculations.

For a more accurate determination of conformer energies and geometries, quantum chemical calculations are employed. Methods like Density Functional Theory (DFT) provide a more rigorous description of the electronic structure. desy.de These calculations are typically performed on the low-energy conformers identified by initial molecular mechanics scans.

Quantum chemical calculations would refine the geometries of the axial and equatorial chair conformers, as well as any identified twist-boat conformations. rsc.org These methods can more accurately account for subtle electronic effects, such as hyperconjugation, that can influence conformational preferences. The results would yield precise energy differences, bond lengths, bond angles, and dihedral angles for each stable conformer.

Table 2: Hypothetical DFT-Calculated Properties of the Most Stable Conformers

| Property | Equatorial Conformer | Axial Conformer |

| Relative Energy (kcal/mol) | 0.00 | 1.45 |

| C-Cl Bond Length (Å) | 1.785 | 1.790 |

| N-C (phenethyl) Bond Length (Å) | 1.472 | 1.475 |

| C-C-N-C Dihedral Angle (°) | 178.5 | 175.0 |

Note: This table is illustrative, presenting the type of data obtained from quantum chemical calculations.

Electronic Structure and Reactivity Predictions

The distribution of electrons within the this compound molecule dictates its reactivity. Computational methods can map out this electronic landscape, highlighting regions susceptible to chemical attack.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character). libretexts.org

For this compound, computational analysis would likely show that the HOMO is primarily located on the nitrogen atom of the piperidine ring and the π-system of the phenethyl group, due to the presence of the lone pair of electrons on the nitrogen and the electron-rich aromatic ring. The LUMO, conversely, would be expected to be localized around the chloromethyl group, specifically on the antibonding σ* orbital of the C-Cl bond, making this site susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

The molecular electrostatic potential (MESP) surface provides a visual representation of the charge distribution in a molecule. chemrxiv.org It maps the electrostatic potential onto the electron density surface, with colors indicating different potential values. Typically, red regions signify negative potential (electron-rich areas, attractive to electrophiles), while blue regions indicate positive potential (electron-poor areas, attractive to nucleophiles).

An MESP analysis of this compound would show a region of strong negative potential around the nitrogen atom, corresponding to its lone pair, making it a prime site for protonation or interaction with electrophiles. chemrxiv.org The hydrogen atoms of the aromatic ring would exhibit moderately positive potential, while the area around the chlorine atom would also show some negative potential due to its electronegativity, though the carbon it's attached to would be electrophilic. This analysis helps in predicting how the molecule will interact with other polar molecules, ions, or biological receptors. chemrxiv.org

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for exploring the detailed pathways of chemical reactions, allowing for the characterization of transient structures like transition states. mdpi.comresearchgate.net For this compound, a key reaction of interest is the nucleophilic substitution at the chloromethyl group.

By modeling the reaction with a nucleophile (e.g., hydroxide (B78521) ion), computational methods can map out the entire reaction coordinate. This involves calculating the energy of the system as the nucleophile approaches the carbon atom of the chloromethyl group and the chloride ion departs. The calculations would identify the transition state structure, which represents the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate.

These studies can distinguish between different possible mechanisms, such as a concerted SN2 pathway or a stepwise SN1 pathway involving a carbocation intermediate. For a primary alkyl halide like the chloromethyl group, the SN2 mechanism is generally expected. Computational results, including the calculated activation energy and the geometry of the transition state, would provide strong evidence to support this mechanistic hypothesis.

Ligand Design Principles and Pharmacophore Modeling (Theoretical)nih.govresearchgate.netnih.gov

While the specific biological targets of this compound are not defined in this context, computational techniques can be used to model its potential interactions with hypothetical protein targets. This is foundational in drug discovery and ligand design. nih.gov

A pharmacophore model identifies the essential spatial arrangement of molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) that are necessary for a molecule to interact with a specific biological target. nih.gov For a molecule like this compound, a hypothetical pharmacophore could include:

A positive ionizable feature: The piperidine nitrogen, which is likely protonated at physiological pH. nih.gov

A hydrophobic/aromatic region: The phenethyl group. nih.gov

A potential hydrogen bond acceptor or electrophilic site: The chloromethyl group.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. researchgate.net In a theoretical docking study, this compound would be placed into the binding site of a hypothetical protein to predict its binding mode and affinity.

For instance, if we hypothesize a target with a hydrophobic pocket and an anionic residue (like aspartate or glutamate), docking simulations would likely predict that:

The phenethyl group of the ligand occupies the hydrophobic pocket.

The protonated piperidine nitrogen forms an ionic bond or a strong hydrogen bond with the anionic residue. nih.gov

The results of such a study are often presented in a table summarizing the predicted binding energies and key interactions.

Table 1: Theoretical Docking Results of this compound with a Hypothetical Receptor

| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |

| Binding Energy (kcal/mol) | -8.5 | ASP120, PHE250, TRP300 |

| van der Waals Interactions | Favorable | PHE250, TRP300 |

| Electrostatic Interactions | Favorable | ASP120 |

| Hydrogen Bonds | 1 | ASP120 |

Note: These are hypothetical values for illustrative purposes.

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the docked pose and the nature of the interactions. researchgate.net A theoretical MD simulation of this compound bound to its hypothetical target would involve simulating the movement of all atoms in the system over a period of nanoseconds.

Analysis of the MD trajectory could reveal:

The stability of the key interactions identified in docking.

The flexibility of the ligand in the binding pocket.

The role of water molecules in mediating ligand-receptor interactions.

The root-mean-square deviation (RMSD) of the ligand's atoms over the course of the simulation is a key metric for assessing the stability of its binding mode. A low and stable RMSD suggests a stable interaction.

Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (Theoretical)researchgate.netnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a theoretical QSAR study on derivatives of this compound, one would first need a dataset of compounds with varying structural modifications and their corresponding (hypothetical) biological activities.

The process would involve:

Generating a set of molecular descriptors: These are numerical values that describe various properties of the molecules, such as their size, shape, lipophilicity (logP), and electronic properties.

Developing a mathematical model: Using statistical methods like multiple linear regression, a model is created that correlates the descriptors with the biological activity.

Validating the model: The predictive power of the model is tested on a set of compounds not used in its creation.

A hypothetical QSAR equation for a series of derivatives might look like this:

pIC50 = 0.5 * logP - 0.2 * Molecular_Weight + 1.2 * Aromatic_Rings + constant

This equation would suggest that higher lipophilicity and a greater number of aromatic rings increase the activity, while a higher molecular weight decreases it.

Table 2: Hypothetical Descriptors for a QSAR Study of this compound Derivatives

| Derivative | logP | Molecular Weight | Number of Aromatic Rings | Predicted pIC50 |

| This compound | 3.5 | 251.78 | 1 | 5.8 |

| Derivative A (e.g., with an added methyl group) | 3.9 | 265.81 | 1 | 5.9 |

| Derivative B (e.g., with a different substituent) | 3.2 | 245.75 | 1 | 5.7 |

Note: These are illustrative values for a theoretical QSAR model.

Such theoretical studies are invaluable for prioritizing the synthesis of new compounds and for gaining a deeper understanding of the structural requirements for a desired biological effect. nih.gov

Despite a comprehensive search for scientific literature, patents, and chemical data, no information was found on the chemical compound “this compound.” This includes a lack of data regarding its synthesis, chemical properties, or any applications in medicinal chemistry research as a synthetic precursor or chemical scaffold.

The provided outline requests detailed information on the use of this specific compound in the design and synthesis of N-phenethylpiperidine analogs and as a precursor for opioid, dopamine, and serotonin (B10506) receptor ligands. The absence of any scientific or technical references to "this compound" in available chemical databases and research literature makes it impossible to generate an accurate and factual article based on the requested structure and content.

The N-phenethylpiperidine scaffold itself is a well-established core structure in medicinal chemistry, notably as a key component in the synthesis of fentanyl and its analogs. Research in this area typically involves precursors such as N-phenethyl-4-piperidone (NPP) and 4-anilino-N-phenethylpiperidine (4-ANPP). However, the specific derivative requested, featuring a chloromethyl group at the 4-position of the piperidine ring, does not appear to be a documented compound in the context of the requested applications or any other.

Therefore, this article cannot be generated as requested due to the lack of any available information on the subject compound, “this compound.” Any attempt to create content based on the provided outline would be speculative and would not meet the requirements of scientific accuracy.

Applications As a Synthetic Precursor and Chemical Scaffold in Medicinal Chemistry Research

Prodrug Design Strategies Utilizing the Chloromethyl Moiety (Conceptual)

The design of prodrugs is a key strategy in pharmaceutical sciences to overcome undesirable properties of active drug molecules, such as poor solubility, low permeability, or rapid metabolism. nih.gov A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active compound. orientjchem.org The chloromethyl group of 4-(chloromethyl)-1-phenethyl-piperidine is an excellent chemical handle for creating carrier-linked prodrugs.

The electrophilic nature of the chloromethyl carbon makes it susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of various "promoiety" groups designed to modify the physicochemical properties of a parent drug. For instance, a drug molecule containing a nucleophilic group (e.g., hydroxyl, carboxyl, thiol, or amine) could be linked to the this compound scaffold. In this conceptual framework, the 1-phenethyl-piperidine portion itself could be the active pharmacophore, with the chloromethyl group serving as the point of attachment for a promoiety that improves its pharmacokinetic profile.

One advanced prodrug strategy involves the use of glycosyloxymethyl linkers. nih.govnih.gov A monosaccharide could be attached to the chloromethyl group, creating a conjugate that may exhibit improved water solubility and potentially engage with glucose transporters for active uptake. nih.gov Following administration, specific enzymes like β-glucosidases could cleave the glycosidic bond, releasing the active drug. nih.gov The reactivity of the chloromethyl group allows for the formation of various bioreversible linkages, as detailed in the table below.

| Linkage Type | Nucleophile on Promolety | Resulting Bond | Potential Cleavage Mechanism |

| Ether | Alcohol/Phenol (R-OH) | -CH₂-O-R | Enzymatic (e.g., by CYPs) or chemical hydrolysis |

| Thioether | Thiol (R-SH) | -CH₂-S-R | Oxidative metabolism (e.g., to sulfoxide/sulfone) |

| Ester | Carboxylic Acid (R-COOH) | -CH₂-O-C(=O)R | Enzymatic (e.g., by esterases) |

| Amine | Amine (R-NH₂) | -CH₂-NH-R | Oxidative metabolism |

This table presents conceptual prodrug linkages that could be formed via the chloromethyl group.

Conjugation Chemistry for Bioconjugates and Chemical Probes (Conceptual)

Bioconjugation is the chemical process of linking two molecules, where at least one is a biomolecule, such as a protein or nucleic acid. libretexts.org This technique is fundamental for creating targeted therapies, diagnostic agents, and chemical probes to study biological systems. The chloromethyl group is a valuable functional group for this purpose, acting as an electrophilic handle for covalent modification of biomolecules. chemrxiv.org

Linker Strategies via Chloromethyl Functionalization

Linker technology plays a critical role in the development of complex molecular constructs like antibody-drug conjugates (ADCs) or targeted chemical probes. symeres.com The linker connects the functional molecule (e.g., the 1-phenethyl-piperidine scaffold) to a targeting moiety (e.g., an antibody) or a reporter tag (e.g., a fluorophore). researchgate.net